molecular formula C15H10ClFN2O3 B3018797 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide CAS No. 331461-62-2

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide

Cat. No.: B3018797
CAS No.: 331461-62-2
M. Wt: 320.7
InChI Key: YFMXXVZLCOYDJR-KRXBUXKQSA-N
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Description

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of chloro, nitro, and fluoro functional groups attached to an acrylamide backbone, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluoroaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield 3-(4-chloro-3-aminophenyl)-N-(4-fluorophenyl)acrylamide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3-nitrophenyl)-N-(4-bromophenyl)acrylamide
  • 3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)acrylamide
  • 3-(4-chloro-3-nitrophenyl)-N-(4-ethylphenyl)acrylamide

Uniqueness

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, nitro, and fluoro groups provides a distinct set of properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-13-7-1-10(9-14(13)19(21)22)2-8-15(20)18-12-5-3-11(17)4-6-12/h1-9H,(H,18,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMXXVZLCOYDJR-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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